Styrylsulfonyl Group as a Conjugated Michael Acceptor: Covalent Probe Potential vs. Alkylsulfonamido Analogs
The (E)-2-phenylethenylsulfonyl group in the target compound presents a vinyl sulfonamide moiety conjugated with a phenyl ring. This structural feature renders the β-carbon susceptible to nucleophilic attack by thiolate anions (e.g., cysteine residues) via Michael addition, a reactivity mechanism not available to saturated alkylsulfonamido counterparts such as methanesulfonamido or cyclopropanesulfonamido derivatives exemplified in the anthelmintic patent ES-2692849-T3 [1]. While direct quantitative comparison of reaction rates between the target compound and a defined comparator is absent from the public literature, the chemical principle is well-established: vinyl sulfonamides react with glutathione and protein thiols at rates 10²–10⁴ times faster than their saturated sulfonamide analogs under physiological conditions [2].
| Evidence Dimension | Covalent reactivity (thiol addition potential) |
|---|---|
| Target Compound Data | Contains (E)-Ph-CH=CH-SO₂- warhead; predicted high Michael acceptor reactivity |
| Comparator Or Baseline | Methanesulfonamido or cyclopropanesulfonamido derivatives: saturated S-C bond, no β-unsaturation, limited electrophilicity |
| Quantified Difference | No direct experimental kₒₙ/IC₅₀ comparison available for the target compound; general class-based expectation of >100× differential in thiol reactivity based on vinyl sulfonamide literature [2] |
| Conditions | No direct experimental data for this specific compound. Class-level reactivity inferred from vinyl sulfonamide chemical behavior in aqueous buffer at pH 7.4. |
Why This Matters
For research programs requiring irreversible target engagement, the potential for covalent bond formation via the styrylsulfonyl warhead differentiates this compound from saturated sulfonamide analogs, which are limited to reversible binding modes.
- [1] Gauvry N, Pautrat F, Perret JL, Tahtaoiu C, assignors to Elanco Tiergesundheit AG. New sulfonylaminobenzamide compounds. European Patent ES-2692849-T3. Priority 2014-06-17. View Source
- [2] Santos MMM, Moreira R. Michael acceptors as cysteine protease inhibitors. Mini-Reviews in Medicinal Chemistry, 2007, 7(10):1040-1050. doi:10.2174/138955707782110166. (Review documenting general reactivity of vinyl sulfonamides and related Michael acceptors with biological thiols.) View Source
